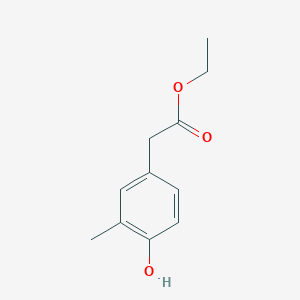
Ethyl (4-hydroxy-3-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-hydroxy-3-methylphenyl)acetate is a chemical compound with the CAS Number: 56355-15-8 . It has a molecular weight of 194.23 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C11H14O3/c1-3-14-11(13)7-9-4-5-10(12)8(2)6-9/h4-6,12H,3,7H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
Esters, including this compound, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Additionally, esters can undergo trans-esterification reactions to form different esters .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Metallomesogens Synthesis Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, a derivative of Ethyl (4-hydroxy-3-methylphenyl)acetate, has been utilized in the synthesis of new metallomesogens. These compounds are formed by acylation, cleavage, and esterification processes and have applications in producing copper(II) metallomesogenic complexes (Kovganko & Kovganko, 2013).
Green Chemistry and Suzuki Coupling Ethyl (4-phenylphenyl)acetate, synthesized through Suzuki coupling reactions, has been recognized for its potential in green chemistry educational programs. This chemical process uses water as the primary solvent and serves as a model for sustainable and cost-effective methods in medicinal chemistry, specifically for anti-arthritic drug synthesis (Costa et al., 2012).
Anti-inflammatory Drug Development The compound Ethyl-(4-hydroxyphenyl)acetate is a precursor in the synthesis of anti-inflammatory drugs. It is used to produce 1,2,4 triazole derivatives, which have been evaluated for their anti-inflammatory properties, indicating potential applications in the pharmaceutical industry (Virmani & Hussain, 2014).
Enzymatic and Biocatalysis Applications
Kinetic Resolution and ACE-Inhibitors Synthesis Ethyl 2-hydroxy-4-phenylbutyrate, a related compound, is an intermediate for synthesizing angiotensin-converting enzyme (ACE) inhibitors. Innovative biocatalytic methods, such as membrane reactors and enzymatic hydrolysis, are used to optimize the synthesis process, highlighting the application of this compound derivatives in pharmaceutical manufacturing (Liese et al., 2002).
Biocatalysis in Drug Synthesis The compound also plays a role in the enzymatic production of new drug prototypes, such as anti-asthma drugs. Through biocatalysis, compounds like 4-ethyl-(2-(1,3-dioxo-1,3-dihydro-2-isoindoylyl))-phenoxy acetic acid are synthesized, demonstrating the importance of this compound derivatives in developing new therapeutic agents (Bevilaqua et al., 2004).
Natural Product Research and Applications
Secondary Metabolites and Bioactive Potentials Derivatives of this compound are found as secondary metabolites in various natural sources such as mollusks and fungi. These compounds exhibit significant antioxidant and anti-inflammatory activities, indicating their potential in developing new therapeutic agents and in understanding natural product chemistry (Chakraborty & Joy, 2019).
Antioxidant and Anti-inflammatory Properties The derivatives isolated from marine-derived fungal strains have shown promising anti-inflammatory activities. Such studies underline the bioactive potential of this compound derivatives and their importance in the discovery of new natural product-based drugs (Ngan et al., 2017).
Safety and Hazards
Ethyl (4-hydroxy-3-methylphenyl)acetate is classified as a hazardous substance. It is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its mist or vapors, and it should be used only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that Ethyl (4-hydroxy-3-methylphenyl)acetate may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound remains unclear due to the lack of specific studies. It is plausible that the compound interacts with its targets through a mechanism similar to other aromatic compounds . These interactions can lead to changes in the function of the target molecules, potentially influencing various biological processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence a wide range of biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight , may influence its bioavailability.
Result of Action
Based on the biological activities of similar compounds , it is plausible that the compound may exert a range of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
ethyl 2-(4-hydroxy-3-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-11(13)7-9-4-5-10(12)8(2)6-9/h4-6,12H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSINBRPRMNWIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2725205.png)
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methoxyphenyl)methanone](/img/structure/B2725208.png)

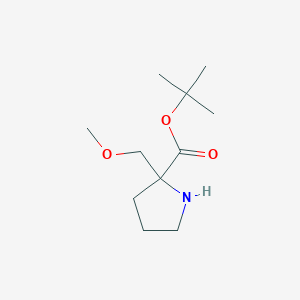
![N-(2,4-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2725214.png)
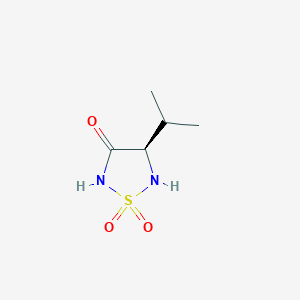
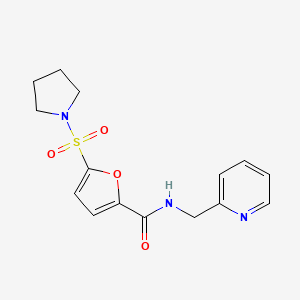
![3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725217.png)
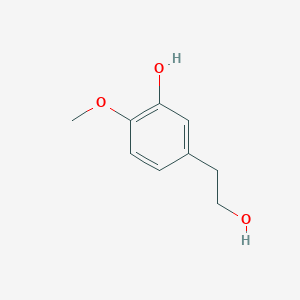
![4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2725223.png)

ammoniumolate](/img/structure/B2725225.png)
![1-methyl-9-(4-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2725226.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2725227.png)